molecular formula C28H23N3O2S B15055048 3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15055048
M. Wt: 465.6 g/mol
InChI Key: QZKFKGGMNCOLPH-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 443740-48-5, molecular formula: C29H25N3O3S, molecular weight: 495.59 g/mol) is a thieno[2,3-b]pyridine derivative characterized by a 2-methoxyphenyl carboxamide group at position 2, a phenyl group at position 4, and a para-tolyl (p-tolyl) substituent at position 6 .

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

3-amino-N-(2-methoxyphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3O2S/c1-17-12-14-19(15-13-17)22-16-20(18-8-4-3-5-9-18)24-25(29)26(34-28(24)31-22)27(32)30-21-10-6-7-11-23(21)33-2/h3-16H,29H2,1-2H3,(H,30,32)

InChI Key

QZKFKGGMNCOLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=CC=CC=C5OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids with aromatic aldehydes or ketones in the presence of catalytic amounts of acids such as sulfuric acid . The reaction conditions often include boiling in acetic acid or toluene to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific applications of the compound "3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide" . However, the search results do provide information on related thieno[2,3-b]pyridine compounds and their applications, which may provide some insight.

Thieno[2,3-b]pyridine compounds and their applications

Thieno[2,3-b]pyridine is a group of compounds that have demonstrated antitumor activity on numerous tumor cell lines . Virtual screening led to the discovery of this family of compounds, which target phosphoinositide specific phospholipase C (pi-PLC) . It is believed that other cellular targets are also involved .

Anticancer activity

Several studies have investigated the anticancer activity of thieno[2,3-b]pyridine analogs . For example, one study reported the synthesis and biological evaluation of 40 novel thieno[2-3-b]pyridine analogs containing benzoyl or secondary benzyl groups . Another study investigated the effect of a newly synthesized thieno[2,3-b]pyridine compound on tumor cell lines . N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4-diamine has demonstrated significant anti-tumor activity .

Other potential applications

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Aryl Group Modifications

  • Para-Substituted Phenyl Groups: 3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (9): Contains a bromophenyl carboxamide and trifluoromethyl group. Exhibits a higher melting point (241–242°C) and 94% synthetic yield . 3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (5): Chlorophenyl substitution results in a melting point of 253–254°C and 95% yield .

Electron-Withdrawing vs. Electron-Donating Groups

  • Trifluoromethyl Substituents: Compounds like 3-Amino-N-(4-fluoro-2-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (1) show strong C-F IR stretches (~1731 cm⁻¹) and improved metabolic stability . Target Compound: Lacks trifluoromethyl groups but includes a methoxy group (IR: ~1250 cm⁻¹ for C-O-C), which may reduce lipophilicity .

Heterocyclic Modifications

  • Thiophene vs. Phenyl Rings: 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide: Incorporates dimethoxyphenyl and dimethylphenyl groups, leading to a molecular weight of 495.59 g/mol, similar to the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features
Target Compound 2-methoxyphenyl (2), phenyl (4), p-tolyl (6) 495.59 Not Reported Not Reported IR: N-H (~3400 cm⁻¹), C=O (~1635 cm⁻¹)
Compound 9 4-bromophenyl (2), thiophen-2-yl (6), CF₃ (4) 576.35 241–242 94 IR: C-F (1731 cm⁻¹), ¹H NMR: δ 8.21 (s, NH₂)
Compound 5 4-chlorophenyl (2), thiophen-2-yl (6), CF₃ (4) 531.83 253–254 95 ¹³C NMR: δ 162.1 (C=O)
Compound 4a 4-methylphenyl (2), phenyl (6), methyl (4) 422.89 249–251 83 IR: NH₂ (3441 cm⁻¹), ¹H NMR: δ 2.25 (CH₃)

Research Findings and Structure-Activity Relationships (SAR)

  • Halogenated Derivatives : Bromo- and chlorophenyl substituents (e.g., Compounds 9 and 5) exhibit higher melting points and yields, likely due to enhanced crystal packing .
  • Trifluoromethyl Groups : Improve metabolic stability and bioavailability but increase molecular weight .
  • Methoxy Groups : The target compound’s 2-methoxyphenyl group may enhance solubility but reduce membrane permeability compared to halogenated analogues .

Biological Activity

3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C28H23N3O2S
  • Molecular Weight : 465.57 g/mol

The structure features a thieno[2,3-b]pyridine core, which is known for various biological activities. The presence of the amino and methoxy substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have been conducted on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (HCT116).

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-70.045Induces apoptosis via mitochondrial pathway
MDA-MB-2310.11Inhibits tubulin polymerization
HCT116>50Cell cycle arrest at G2/M phase

In these studies, the compound was shown to induce apoptosis in cancer cells by activating mitochondrial pathways, as well as inhibiting tubulin polymerization, which is critical for cell division .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.

Table 2: Anti-inflammatory Effects

TreatmentTNF-alpha Release (pg/mL)Control (pg/mL)
Compound Treatment150300

This indicates that the compound significantly reduces inflammation, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Cell Cycle Analysis : A study involving flow cytometry revealed that treatment with the compound led to an increase in cells arrested in the G2/M phase, indicating a disruption in normal cell cycle progression associated with cancer growth .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The docking simulations suggest strong binding affinity to the colchicine site on tubulin, further supporting its role as an anticancer agent .
  • Selectivity Studies : Comparative studies with normal fibroblast cells showed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with minimized side effects .

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